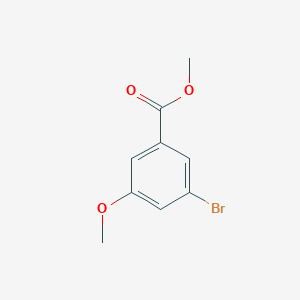

Methyl 3-bromo-5-methoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-8-4-6(9(11)13-2)3-7(10)5-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXGLLDVLYTBGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70575795 | |

| Record name | Methyl 3-bromo-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56709-70-7 | |

| Record name | Methyl 3-bromo-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of Methyl 3-bromo-5-methoxybenzoate

An In-depth Technical Guide to the Synthesis of Methyl 3-bromo-5-methoxybenzoate

Abstract

This technical guide provides a comprehensive, in-depth exploration of a reliable synthetic pathway to this compound, a key building block in the pharmaceutical and fine chemical industries.[1][2] Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind strategic decisions in the synthesis, from the choice of starting materials to the specific reagents and conditions employed. We will detail a robust, multi-step synthesis beginning with commercially available 3,5-dihydroxybenzoic acid, proceeding through esterification and selective O-methylation, and culminating in a regioselective bromination. Each stage is presented with a detailed, field-tested protocol, mechanistic insights, and critical safety considerations to ensure both a high-yielding and safe laboratory operation. This guide is intended for researchers, chemists, and drug development professionals who require a practical and intellectually rigorous understanding of this synthetic process.

Strategic Overview: A Three-Pronged Approach

The (4) from 3,5-dihydroxybenzoic acid (1) is most effectively approached as a three-stage process. This strategy allows for precise control over the introduction of each functional group, maximizing yield and minimizing the formation of complex isomeric mixtures that would otherwise require arduous purification.

The chosen pathway is as follows:

-

Fischer Esterification: Protection of the carboxylic acid functionality as a methyl ester (2) prevents undesirable side reactions in subsequent steps and modulates the electronic properties of the aromatic ring.

-

Selective O-Methylation: The targeted mono-methylation of one of the two phenolic hydroxyls yields the key intermediate, Methyl 3-hydroxy-5-methoxybenzoate (3). This step is critical for achieving the desired substitution pattern in the final product.

-

Regioselective Electrophilic Bromination: The final introduction of the bromine atom is directed by the existing substituents to afford the target molecule, this compound (4).

The overall synthetic logic is depicted below.

Caption: High-level overview of the three-stage synthetic pathway.

Experimental Protocols and Mechanistic Discussion

Stage 1: Synthesis of Methyl 3,5-dihydroxybenzoate (2)

Causality: The initial esterification of the carboxylic acid via the Fischer-Tropsch reaction is a foundational step. It serves two primary purposes: first, it protects the acidic proton of the carboxyl group, which would interfere with the basic conditions of the subsequent methylation step. Second, converting the carboxylic acid (-COOH), a meta-directing deactivator, into a methyl ester (-COOCH₃), which is also a meta-directing deactivator but less so, subtly influences the electronic landscape of the aromatic ring for the final bromination.

Detailed Protocol:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dihydroxybenzoic acid (15.4 g, 100 mmol).

-

Add methanol (250 mL) and stir until the solid is largely dissolved.

-

Carefully add concentrated sulfuric acid (2.5 mL) dropwise to the stirring solution.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into 500 mL of ice-cold water. A precipitate should form.

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL) to remove any unreacted acid, and finally with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize from a mixture of ethyl acetate and hexanes to afford Methyl 3,5-dihydroxybenzoate as a white to off-white solid.[3]

Stage 2: Synthesis of Methyl 3-hydroxy-5-methoxybenzoate (3)

Causality: This is the most delicate step of the synthesis. The goal is selective mono-O-methylation. Using a strong base and an excess of a methylating agent like dimethyl sulfate would lead predominantly to the undesired 3,5-dimethoxy product. By carefully controlling the stoichiometry—using approximately one equivalent of the methylating agent and a mild base—we favor the formation of the mono-methylated product. The reaction proceeds via nucleophilic attack of the phenoxide ion on the methylating agent. While statistical distribution will inevitably lead to a mixture of starting material, desired product, and di-methylated byproduct, careful control of conditions and subsequent chromatographic purification can provide the desired intermediate in good yield.

Detailed Protocol:

-

In a 500 mL round-bottom flask, dissolve Methyl 3,5-dihydroxybenzoate (2) (16.8 g, 100 mmol) in 200 mL of anhydrous acetone.

-

Add anhydrous potassium carbonate (15.2 g, 110 mmol). The potassium carbonate is a mild base sufficient to deprotonate one of the phenolic hydroxyls without being overly reactive.

-

Stir the suspension vigorously for 15 minutes at room temperature.

-

Add dimethyl sulfate (10.0 mL, 105 mmol) dropwise over 20 minutes. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a fume hood with appropriate personal protective equipment (PPE).

-

Heat the reaction mixture to a gentle reflux and maintain for 8-12 hours, monitoring by TLC.

-

After cooling to room temperature, filter off the potassium carbonate and wash the solid with a small amount of acetone.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate (200 mL) and wash with water (3 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield a crude mixture.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) to separate the desired mono-methylated product from starting material and the di-methylated byproduct.

Stage 3: Synthesis of this compound (4)

Causality: The final step is a regioselective electrophilic aromatic substitution. The substituents on the ring dictate the position of bromination. The hydroxyl group (-OH) is a powerful activating ortho-, para-director. The methoxy group (-OCH₃) is also an activating ortho-, para-director, but slightly less so than the hydroxyl group. The methyl ester group (-COOCH₃) is a deactivating meta-director. The cumulative effect is strong activation at the positions ortho to the hydroxyl and methoxy groups. The position ortho to the -OH group (C4) and ortho to the -OCH₃ group (C6) are sterically unhindered. However, the position at C2, which is ortho to both groups, is the most electronically activated. Therefore, bromination is expected to occur predominantly at this site. N-Bromosuccinimide (NBS) is chosen as the brominating agent; it is a solid and thus safer and easier to handle than liquid bromine, and it provides a low concentration of Br₂ in situ, which helps to prevent over-bromination.[4][5][6]

Detailed Protocol & Workflow:

Caption: Step-by-step workflow for the regioselective bromination.

-

In a 250 mL round-bottom flask, dissolve Methyl 3-hydroxy-5-methoxybenzoate (3) (9.1 g, 50 mmol) in 100 mL of acetonitrile.[4]

-

To the stirring solution, add N-Bromosuccinimide (NBS) (9.3 g, 52.5 mmol) in one portion at ambient temperature.

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours. The reaction is typically accompanied by a slight warming and a color change.

-

Monitor the progress of the reaction by TLC (e.g., 30% ethyl acetate in hexanes).

-

Once the starting material is consumed, quench the reaction by adding 50 mL of a 10% aqueous sodium thiosulfate solution to consume any unreacted bromine species.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Transfer the remaining aqueous slurry to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash with water (50 mL) and then brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

The crude product can be purified by recrystallization from methanol or by column chromatography on silica gel if necessary to afford this compound as a crystalline solid.

Data Presentation

The following table summarizes the key physical and expected analytical data for the compounds in this synthetic pathway.

| Compound Name | Structure No. | Molecular Formula | MW ( g/mol ) | Physical Form | Expected Yield |

| 3,5-Dihydroxybenzoic acid | 1 | C₇H₆O₄ | 154.12 | White Solid | - |

| Methyl 3,5-dihydroxybenzoate | 2 | C₈H₈O₄ | 168.15 | White Solid | >90% |

| Methyl 3-hydroxy-5-methoxybenzoate | 3 | C₉H₁₀O₄ | 182.17 | Solid | 50-65% |

| This compound | 4 | C₉H₉BrO₃ | 245.07 | White Solid | >85% |

Critical Safety Considerations

Chemical synthesis requires stringent adherence to safety protocols. The following points are of paramount importance for this specific procedure:

-

Dimethyl Sulfate: This reagent is extremely hazardous. It is a potent alkylating agent, highly toxic, corrosive, and a suspected human carcinogen. Always handle it in a certified chemical fume hood while wearing appropriate PPE, including nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles. Have a quenching solution (e.g., dilute ammonium hydroxide) readily available.

-

Brominating Agents: N-Bromosuccinimide (NBS) is an irritant and should be handled with care in a well-ventilated area or fume hood. Avoid inhalation of dust. While safer than elemental bromine, it is still a potent oxidizing agent.[7] Elemental bromine is highly toxic, corrosive, and causes severe burns upon contact.[8][9] All bromination procedures should be conducted in a fume hood, and appropriate PPE must be worn.[7][10]

-

Acids and Bases: Concentrated sulfuric acid is highly corrosive. Sodium hydroxide is caustic. Handle both with care, adding reagents slowly and ensuring adequate cooling if necessary.

-

General Precautions: Always wear safety glasses or goggles in the laboratory. Use a fume hood when working with volatile, toxic, or odorous chemicals. Be aware of the location of safety equipment, including fire extinguishers, safety showers, and eyewash stations.[11]

Conclusion

The described herein represents a logical and robust pathway that leverages fundamental principles of organic chemistry. By strategically sequencing esterification, selective methylation, and regioselective bromination, the target molecule can be produced in high purity and good overall yield. This guide has provided not only the procedural steps but also the underlying chemical reasoning, empowering researchers to not only replicate the synthesis but also to troubleshoot and adapt it as needed. Adherence to the detailed protocols and stringent safety measures is essential for a successful and safe outcome.

References

- Vertex AI Search. (2024).

- Chemical Education Xchange. Safety - Reaction of Aluminum with Bromine.

- Slideshare. Bromine handling and safety.

- Standard Operating Procedure.

- Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry.

- SAFETY DATA SHEET (SDS). Name of chemical: BROMINE (Br2). (2021).

- Organic Chemistry Portal. N-Bromosuccinimide (NBS).

- Wikipedia. N-Bromosuccinimide.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Smolecule. (2023).

- Biosynth. 3,5-Dihydroxybenzoic acid methyl ester | 2150-44-9.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 56709-70-7 [smolecule.com]

- 3. 3,5-Dihydroxybenzoic acid methyl ester | 2150-44-9 | FD22105 [biosynth.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 7. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 8. Safety [chemedx.org]

- 9. Bromine handling and safety | DOCX [slideshare.net]

- 10. m.youtube.com [m.youtube.com]

- 11. tatachemicals.com [tatachemicals.com]

Introduction: The Role of a Versatile Building Block

An In-depth Technical Guide to the Physical Properties of Methyl 3-bromo-5-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted aromatic ester that serves as a crucial intermediate in the synthesis of complex organic molecules. Its utility is particularly pronounced in the field of medicinal chemistry, where the precise arrangement of its functional groups—a bromine atom, a methoxy group, and a methyl ester on a benzene ring—offers a versatile scaffold for building pharmacologically active agents.[1] The presence of a halogen, specifically bromine, allows for a variety of cross-coupling reactions, while the methoxy and ester groups can be modified or can participate in hydrogen bonding, influencing the molecule's interaction with biological targets.[2][3]

A thorough understanding of the physical properties of this compound is paramount for its effective use in a laboratory setting. Properties such as solubility, melting point, and boiling point dictate the choice of reaction solvents, purification methods, and storage conditions. For drug development professionals, these characteristics are fundamental to designing viable synthetic routes and ensuring the quality and purity of active pharmaceutical ingredients (APIs). This guide provides a detailed examination of the key physical and spectral properties of this compound, supported by field-proven experimental protocols for their determination.

Chemical and Structural Identity

To understand the physical properties of a compound, one must first understand its structure. The arrangement of atoms and functional groups in this compound directly influences its intermolecular forces and, consequently, its macroscopic properties.

The core of the molecule is a benzene ring, making it an aromatic compound.[3] It is substituted at positions 1, 3, and 5. The methyl ester group (-COOCH₃) at position 1, the bromine atom (-Br) at position 3, and the methoxy group (-OCH₃) at position 5 define its chemical reactivity and physical behavior.

Caption: Structural components of this compound.

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These values are critical for practical applications in synthesis, purification, and formulation.

| Property | Value | Reference(s) |

| CAS Number | 56709-70-7 | [4][5] |

| Molecular Formula | C₉H₉BrO₃ | [1][4][5] |

| Molecular Weight | 245.07 g/mol | [1][5] |

| Appearance | Solid (in pure form at STP) | Inferred from properties |

| Boiling Point | 287.5 ± 20.0 °C (at 760 mmHg) | [1] |

| Density | ~1.5 g/cm³ | [1] |

| Melting Point | Not reported in literature | [1] |

| Solubility | Limited in water; Soluble in dichloromethane, ethyl acetate, ethanol, acetone | [1] |

Boiling Point

The boiling point of approximately 287.5 °C is significantly elevated for a molecule of its size.[1] This is a direct consequence of its molecular weight and the strong intermolecular forces at play. The bromine atom, in particular, contributes to this high boiling point through dipole-dipole interactions and its potential to form halogen bonds, which are non-covalent interactions between the electrophilic region on the halogen (the σ-hole) and a nucleophile.[1][6]

Melting Point

Notably, a specific melting point for this compound is not consistently reported in the available scientific literature, representing a gap in its full thermodynamic characterization.[1] However, related brominated methoxybenzoate compounds exhibit melting points in the range of 40°C to 135°C.[1] The melting point is highly sensitive to the crystal lattice structure and the efficiency of molecular packing. Impurities will typically depress the melting point and broaden the melting range, a principle that is foundational to its use as a criterion for purity.[7]

Solubility Profile: Implications for Drug Development

The solubility of a compound is a critical parameter in drug discovery, influencing everything from assay design to bioavailability.[8][9] this compound follows the expected trend for a moderately polar aromatic compound: it shows very limited solubility in aqueous media and excellent solubility in common organic solvents like dichloromethane and ethyl acetate.[1]

This profile is logical from a structural standpoint. The hydrophobic aromatic ring and the bromine atom reduce its affinity for water, while the polar ester and ether functionalities allow it to dissolve readily in solvents of intermediate polarity.[1] This high solubility in organic solvents is advantageous for its use in synthesis, allowing for homogeneous reaction conditions, and simplifies its purification by techniques such as column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the following signals are expected:

-

Aromatic Protons (Ar-H): Three distinct signals would appear in the aromatic region (typically δ 7.0-8.0 ppm).[1] The specific chemical shifts and coupling patterns (splitting) would be determined by the electronic effects of the three different substituents on the ring.

-

Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, is expected around δ 3.8-4.0 ppm.[1]

-

Methyl Ester Protons (-COOCH₃): A second sharp singlet, also integrating to three protons, would be expected around δ 3.9 ppm.[1]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in a molecule. The predicted spectrum would show:

-

Aromatic Carbons: Six signals for the six unique carbons in the benzene ring. The carbon attached to the bromine (C-Br) would be significantly influenced by the halogen's electronegativity and would appear in a predictable region of the spectrum.[10]

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-170 ppm, characteristic of an ester carbonyl.[11]

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

-

Methyl Ester Carbon (-COOCH₃): A signal around δ 50-55 ppm.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by several key absorption bands:

-

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹. This is one of the most characteristic peaks in the spectrum.

-

C-O Stretch (Ester and Ether): Strong bands in the region of 1000-1300 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds.

-

C=C Stretch (Aromatic): Several weaker absorptions in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 690 cm⁻¹.

Experimental Protocols for Physical Property Determination

The following protocols describe standard, reliable methods for determining the key physical properties discussed. These methods are designed to be self-validating, emphasizing precision and reproducibility.

Melting Point Determination (Capillary Method)

This technique is used to determine the temperature range over which a solid compound melts. A narrow melting range (0.5-2°C) is indicative of high purity.

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle. This ensures uniform heat transfer.[7]

-

Capillary Loading: Push the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.

-

Packing: Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid tightly into the sealed bottom. The sample height should be 2-3 mm.[12]

-

Placement: Place the loaded capillary tube into the sample holder of a melting point apparatus.

-

Heating: Begin heating the block. For an unknown sample, a rapid determination (10-20°C/minute) can be performed first to find an approximate melting point.

-

Accurate Measurement: Allow the apparatus to cool. Prepare a new sample and heat it quickly to about 20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Data Recording: Record two temperatures: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the entire sample has liquefied. The melting point is reported as the range T₁ - T₂.[13][14]

Causality: A slow heating rate near the melting point is critical. It ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, leading to an accurate measurement.

Boiling Point Determination (Microscale Capillary Method)

This method is suitable for small quantities of liquid and determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[15][16]

Caption: Workflow for Microscale Boiling Point Determination.

Step-by-Step Methodology:

-

Sample Addition: Add a small amount (a few milliliters) of the liquid into a small test tube.[17]

-

Capillary Placement: Place a melting point capillary tube, with the sealed end facing up, into the test tube so it rests at the bottom.[17]

-

Assembly: Attach the test tube to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., a beaker of mineral oil on a hot plate or a Thiele tube). The liquid level in the bath should be above the liquid level in the test tube.[16]

-

Observation: Heat the bath slowly. As the liquid nears its boiling point, a stream of bubbles will emerge from the open end of the inverted capillary. This occurs as the trapped air and then the substance's vapor expand.[18]

-

Cooling and Measurement: Once a continuous and rapid stream of bubbles is observed, remove the heat. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube. At this exact moment, the vapor pressure inside the capillary equals the external atmospheric pressure.[18]

-

Record: Note the temperature. This is the experimental boiling point. It is crucial to also record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[15]

Causality: The principle relies on vapor pressure. Heating drives out the trapped air and fills the capillary with the substance's vapor. Upon cooling, the vapor pressure drops. When the external atmospheric pressure overcomes the internal vapor pressure, the liquid is forced back into the capillary. This equilibrium point is, by definition, the boiling point.[18]

Kinetic Solubility Assessment for Drug Discovery

In early drug discovery, kinetic solubility is often measured instead of thermodynamic (equilibrium) solubility because it is a higher throughput method that mimics conditions where a compound, stored in an organic solvent like DMSO, is introduced into an aqueous buffer.[9]

Caption: Workflow for Kinetic Solubility Assay.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.[19]

-

Dilution into Aqueous Buffer: In a 96-well plate, add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of the desired aqueous buffer (e.g., 198 µL of phosphate-buffered saline, PBS, at pH 7.4). This introduces the compound into an environment where it is less soluble, often leading to precipitation.[9]

-

Equilibration: Cover the plate and shake it at room temperature for a defined period, typically 1.5 to 2 hours, to allow the precipitation process to reach a pseudo-equilibrium state.[19]

-

Filtration: Use a 96-well filter plate to separate the undissolved precipitate from the saturated aqueous solution.[19]

-

Analysis: Quantify the concentration of the compound in the clear filtrate. This is commonly done using UV-Vis spectroscopy, comparing the absorbance to a pre-established calibration curve, or by using a more sensitive method like LC-MS (Liquid Chromatography-Mass Spectrometry).[8]

-

Reporting: The measured concentration is reported as the kinetic solubility under the specific assay conditions (e.g., pH, buffer composition, incubation time).

Causality: This method is "kinetic" because it measures the solubility after a short incubation time, starting from a supersaturated solution created by diluting a DMSO stock. It does not represent true thermodynamic equilibrium, which can take much longer to achieve, but it provides a rapid and valuable assessment of a compound's solubility behavior relevant to early-stage screening assays.[9]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the closely related analogue, Methyl 3-bromo-5-methoxy-2-methylbenzoate, can be used to infer potential hazards.[20]

-

Potential Hazards: Based on its analogue, this compound may be harmful if swallowed (Acute Toxicity 4), cause skin irritation (Skin Irritation 2), cause serious eye irritation (Eye Irritation 2), and may cause respiratory irritation (STOT SE 3).[20]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[20]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[20] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[21]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[21]

Conclusion

This compound is a valuable chemical intermediate whose physical properties are dictated by its unique molecular structure. Its high boiling point, good solubility in organic solvents, and specific spectroscopic signature are all direct consequences of its aromatic nature and the interplay of its bromo, methoxy, and methyl ester functional groups. While a definitive melting point remains to be experimentally established in the literature, its other characteristics are well-defined. By employing the standardized protocols detailed in this guide, researchers and scientists can confidently determine its physical properties, verify its purity, and effectively integrate this versatile building block into their synthetic and drug discovery workflows.

References

- DETERMINATION OF MELTING POINTS. (n.d.).

- Melting point determination. (n.d.). University of Calgary.

- Safety Data Sheet: Methyl 3-bromo-5-methoxy-2-methylbenzo

- Determination of Melting Point. (n.d.). Clarion University.

- Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks.

- Determination of Boiling Point (B.P). (n.d.).

- Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- DETERMINATION OF BOILING POINTS. (n.d.).

- DETERMINATION OF MELTING POINTS. (n.d.). Mettler Toledo.

- This compound | 56709-70-7. (2023, August 16). Smolecule.

- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.

- Determination Of Boiling Point Of An Organic Compound. (n.d.). BYJU'S.

- Methyl 3-bromo-5-methoxybenzo

- SAFETY DATA SHEET: Methyl Benzo

- THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALID

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

- SAFETY DATA SHEET: 2-Bromo-5-methoxybenzoic acid. (2009, August 6). Fisher Scientific.

- 56709-70-7 | Methyl 3-bromo-5-methoxybenzo

- Supporting Information for "Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium". (2014). The Royal Society of Chemistry.

- MultiScreen Solubility Filter Pl

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.

- Video: Boiling Points - Procedure. (2020, March 26). JoVE.

- Safety Data Sheet: Methyl 3-amino-5-bromo-2-methoxybenzo

- 3-Bromo-5-methoxybenzoic acid. (n.d.). PubChem.

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Institute of Environmental Health Sciences.

- Application of Halogen Bond in Drug Discovery. (n.d.). PharmaBlock.

- Safety Data Sheet: Methyl 3-AMino-5-broMo-2-Methylbenzo

- Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388.

- White, C. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 15(10), 10-11.

- Scott, K. N. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-239.

- 56709-70-7|Methyl 3-bromo-5-methoxybenzo

- (3-hydroxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)

- Methyl 3,5-dimethoxybenzoate(2150-37-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- 3-Bromo-5-methoxybenzoic acid - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.

- Methyl 3-methoxy-4-nitrobenzo

- Horta, B. A. C., et al. (2018). Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities. Frontiers in Molecular Biosciences, 5, 31.

- Applications for the Strength of Aromatics in Medicine, Agro chemistry, and Materials. (2023, June 28). Walsh Medical Media.

- Methyl 3-methoxybenzo

- Methyl 3-bromo-2-methyl-5-nitrobenzo

Sources

- 1. Buy this compound | 56709-70-7 [smolecule.com]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. jocpr.com [jocpr.com]

- 4. Page loading... [guidechem.com]

- 5. chemscene.com [chemscene.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmatutor.org [pharmatutor.org]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. rsc.org [rsc.org]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. pennwest.edu [pennwest.edu]

- 14. byjus.com [byjus.com]

- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 17. cdn.juniata.edu [cdn.juniata.edu]

- 18. Video: Boiling Points - Procedure [jove.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 21. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-bromo-5-methoxybenzoate

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural characterization of molecular intermediates is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for elucidating molecular structures in solution. This guide provides a comprehensive analysis of the ¹H NMR spectrum of Methyl 3-bromo-5-methoxybenzoate, a key building block in organic synthesis. We will delve into a detailed prediction of the spectrum, grounded in fundamental principles of chemical shift theory and spin-spin coupling, and provide a robust experimental protocol for its acquisition. This document is designed for researchers, scientists, and drug development professionals who rely on precise spectral interpretation for molecular verification.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first analyze the molecular structure of this compound. The compound features a 1,3,5-trisubstituted benzene ring. The substituents—a methyl ester (-COOCH₃), a bromine atom (-Br), and a methoxy group (-OCH₃)—are distinct, rendering the molecule asymmetric. Consequently, all three aromatic protons, located at positions C-2, C-4, and C-6, are chemically non-equivalent and will produce separate signals. Additionally, the two methyl groups (from the ester and methoxy functions) are also in unique electronic environments.

Caption: Structure of this compound with proton assignments.

Predicted ¹H NMR Spectrum: A Mechanistic Interpretation

The predictive analysis of the ¹H NMR spectrum is based on the electronic effects of each substituent. The carboxymethyl group (-COOCH₃) and the bromine (-Br) are electron-withdrawing and deshielding, causing protons ortho and para to them to shift downfield (to a higher ppm value).[1][2] Conversely, the methoxy group (-OCH₃) is electron-donating through resonance, shielding its ortho and para positions and causing an upfield shift (to a lower ppm value).[1][3]

Aromatic Region (δ 7.0 - 8.0 ppm)

The three aromatic protons (H-2, H-4, H-6) are all meta-coupled to each other. The typical coupling constant for a meta-relationship (⁴J) is small, generally in the range of 2-3 Hz.[4] This will result in each signal appearing as a triplet or a multiplet with fine splitting.

-

Proton H-2 (Predicted δ ~7.7-7.9 ppm, multiplet): This proton is positioned ortho to both the strongly electron-withdrawing carboxymethyl group and the inductively withdrawing bromine atom. The additive deshielding effect from these two groups will cause H-2 to resonate at the lowest field (highest chemical shift) among the aromatic protons. It will be split by both H-4 and H-6, likely appearing as a triplet or multiplet with J ≈ 2.5 Hz.

-

Proton H-6 (Predicted δ ~7.4-7.6 ppm, multiplet): This proton is ortho to the electron-withdrawing carboxymethyl group and the electron-donating methoxy group. These competing effects result in a chemical shift that is intermediate. It will be deshielded relative to benzene (δ 7.36 ppm) but shielded relative to H-2. It will be split by H-2 and H-4, appearing as a multiplet.

-

Proton H-4 (Predicted δ ~7.1-7.3 ppm, multiplet): This proton is situated ortho to the bromine atom (deshielding) and the methoxy group (shielding). The strong resonance-donating effect of the methoxy group is expected to have a significant shielding influence, making H-4 the most upfield of the three aromatic protons. It will be split by H-2 and H-6, appearing as a multiplet.

Aliphatic Region (δ 3.5 - 4.0 ppm)

-

Carboxymethyl Protons (-COOCH₃) (Predicted δ ~3.9 ppm, singlet): The protons of the methyl ester are adjacent to an oxygen atom and a carbonyl group, both of which are electron-withdrawing. This environment leads to a characteristic downfield shift. As there are no adjacent protons, the signal will be a sharp singlet integrating to 3 protons.[5]

-

Methoxy Protons (-OCH₃) (Predicted δ ~3.8 ppm, singlet): The protons of the methoxy group are bonded to an oxygen atom attached to the aromatic ring. This results in a distinct chemical shift.[6] This signal will also be a sharp singlet integrating to 3 protons.

Summary of Predicted Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.7 – 7.9 | 1H | Multiplet (m) | ⁴J ≈ 2-3 |

| H-6 | 7.4 – 7.6 | 1H | Multiplet (m) | ⁴J ≈ 2-3 |

| H-4 | 7.1 – 7.3 | 1H | Multiplet (m) | ⁴J ≈ 2-3 |

| -COOCH₃ | ~3.9 | 3H | Singlet (s) | N/A |

| -OCH₃ | ~3.8 | 3H | Singlet (s) | N/A |

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines a self-validating system for obtaining a high-quality, reproducible ¹H NMR spectrum.

Sample Preparation

-

Objective: To prepare a sample of appropriate concentration in a deuterated solvent with an internal standard.

-

Methodology:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). CDCl₃ is a standard choice for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single, well-defined residual solvent peak.

-

Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A clear, homogeneous solution is critical for high-resolution spectra.

-

TMS serves as the internal reference (δ = 0.00 ppm), ensuring the calibration of the chemical shift axis is accurate and independent of the spectrometer's magnetic field strength.

-

Instrument Setup and Data Acquisition (400 MHz Spectrometer)

-

Objective: To configure the NMR spectrometer for optimal resolution, sensitivity, and accuracy.

-

Workflow:

Caption: Workflow for NMR instrument setup and data acquisition.

-

Methodology:

-

Locking: Insert the sample and lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This step compensates for any magnetic field drift during the experiment.

-

Shimming: Perform an automated shimming routine. This process optimizes the homogeneity of the magnetic field (B₀) across the sample volume, which is essential for achieving sharp, well-resolved peaks.

-

Tuning and Matching: Tune the probe to the ¹H frequency (~400 MHz) and match its impedance to maximize the efficiency of radiofrequency pulse transmission and signal detection.

-

Parameter Setting:

-

Pulse Angle: Use a 30° pulse angle to allow for a shorter relaxation delay without saturating the signals.

-

Relaxation Delay (d1): Set to 5 seconds. This ensures that all protons, including those with longer relaxation times, have fully returned to equilibrium before the next pulse, allowing for accurate integration.

-

Number of Scans (ns): Set to 16. This provides an excellent signal-to-noise ratio for a sample of this concentration.

-

-

Acquisition: Start the acquisition to obtain the Free Induction Decay (FID) signal.

-

Data Processing

-

Objective: To convert the raw time-domain signal (FID) into an interpretable frequency-domain spectrum.

-

Methodology:

-

Fourier Transform: Apply a Fourier transformation to the FID.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

-

Baseline Correction: Apply a polynomial function to correct any distortions in the spectral baseline.

-

Referencing: Calibrate the x-axis by setting the TMS peak to δ 0.00 ppm.

-

Integration: Integrate the area under each signal. The relative integral values should correspond to the ratio of protons giving rise to each signal (1:1:1:3:3).

-

Conclusion

The ¹H NMR spectrum of this compound is a clear fingerprint of its molecular structure. The distinct chemical shifts and meta-coupling patterns in the aromatic region, combined with the two sharp singlets for the methyl groups, provide unambiguous confirmation of the 1,3,5-substitution pattern. The analysis presented in this guide, from theoretical prediction to a detailed experimental protocol, offers a robust framework for scientists to confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity of subsequent research and development efforts.

References

-

The Royal Society of Chemistry. (n.d.). A typical experimental procedure for the synthesis methyl benzoate (3a). Retrieved from [Link]

-

Desai, N. C., et al. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Saudi Chemical Society, 18(5), 568-574. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Beaulieu, A. V., et al. (2018). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied and Environmental Microbiology, 84(16). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Retrieved from [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Basso, E. A., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo- and 3-exo-substituted norbornanones. Journal of Physical Organic Chemistry, 19(6), 376-383. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Determining the coupling on a substituted benzene ring. Retrieved from [Link]

-

Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Journal of Physical Organic Chemistry, 17(4), 253-263. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). How can multiplets in para-disubstituted benzene rings be described?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 5.5: Chemical Shift. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy. Retrieved from [Link]

-

ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of Methyl 3-bromo-5-methoxybenzoate in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 3-bromo-5-methoxybenzoate, a key intermediate in pharmaceutical synthesis, notably in the production of gefitinib, a non-small cell lung cancer therapeutic.[1] Given the absence of extensive quantitative solubility data in publicly accessible literature, this document emphasizes the foundational principles governing its solubility and furnishes a robust, field-proven experimental protocol for its determination. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to empower accurate and reproducible solubility assessments in a variety of organic solvents.

Introduction: The Critical Role of Solubility in Synthesis and Development

This compound (C₉H₉BrO₃, M.W.: 245.07 g/mol ) is a substituted aromatic ester whose utility in organic synthesis is intrinsically linked to its behavior in solution.[1] Understanding and quantifying its solubility is not an academic exercise; it is a critical parameter that dictates the efficiency of reaction kinetics, influences purification strategies such as crystallization, and ultimately impacts the yield and purity of the final active pharmaceutical ingredient (API). In drug development, poor solubility can lead to unpredictable results in vitro and poor bioavailability in vivo, making early and accurate solubility profiling essential.[2][3]

This guide will first explore the physicochemical properties of this compound that govern its solubility. It will then delve into a qualitative analysis of its solubility based on established chemical principles and available data, followed by a detailed, step-by-step experimental protocol for the quantitative determination of its thermodynamic solubility.

Physicochemical Properties and Their Influence on Solubility

The molecular structure of this compound is the primary determinant of its solubility profile. Key characteristics include:

-

Molecular Formula: C₉H₉BrO₃[1]

-

Molecular Weight: 245.07 g/mol [1]

-

Boiling Point: Approximately 287.5 °C at 760 mmHg[1]

-

Density: Approximately 1.5 g/cm³[1]

-

Structure: A benzoate structure featuring a bromine atom and a methoxy group (-OCH₃).[1]

The molecule's hydrophobic aromatic ring and the bromine substituent contribute to its poor aqueous compatibility.[1] Conversely, the ester and methoxy functional groups introduce some polarity, allowing for interaction with a range of organic solvents. The interplay between the nonpolar benzene ring and the polar functional groups results in a molecule with a pronounced preference for organic media over water.[1] The principle of "like dissolves like" is paramount here; the compound will exhibit greater solubility in solvents with similar polarity characteristics.[4]

Qualitative Solubility Profile: A Predictive Analysis

Based on its structure and available descriptive data, a qualitative solubility profile can be predicted. The compound is known to have very limited solubility in water .[1] In contrast, it demonstrates a strong affinity for organic solvents.

-

High Solubility Expected: In chlorinated solvents like dichloromethane and polar aprotic solvents such as ethyl acetate , the compound shows excellent solubility.[1] These solvents are effective at solvating both the aromatic ring and the polar ester group, making them ideal for synthetic applications and purification procedures.[1]

-

Good Solubility Expected: In protic solvents like ethanol and polar aprotic solvents like acetone , the compound is reported to have good solubility.[1] These solvents can engage in dipole-dipole interactions and, in the case of ethanol, hydrogen bonding with the oxygen atoms of the ester and methoxy groups.

-

Moderate to Low Solubility Expected: In non-polar solvents such as hexane or toluene , solubility is expected to be lower. While the aromatic ring has an affinity for these solvents, the polar ester and methoxy groups are less effectively solvated.

The following table summarizes the expected solubility behavior and the primary intermolecular forces at play.

| Solvent Class | Example Solvent | Predicted Solubility | Primary Solute-Solvent Interactions |

| Halogenated | Dichloromethane | Excellent | Dipole-dipole, London dispersion forces |

| Esters | Ethyl Acetate | Excellent | Dipole-dipole, London dispersion forces |

| Alcohols | Ethanol | Good | Hydrogen bonding, Dipole-dipole |

| Ketones | Acetone | Good | Dipole-dipole, London dispersion forces |

| Ethers | Diethyl Ether | Moderate | Dipole-dipole, London dispersion forces |

| Aromatic Hydrocarbons | Toluene | Moderate to Low | π-π stacking, London dispersion forces |

| Aliphatic Hydrocarbons | Hexane | Low | London dispersion forces |

| Aqueous | Water | Very Limited | Poor compatibility with hydrophobic core |

Quantitative Solubility Determination: An Experimental Protocol

The absence of published quantitative data necessitates a reliable experimental approach. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility due to its accuracy and reproducibility.[5][6][7] This protocol outlines the procedure coupled with UV-Visible Spectroscopy for quantification, a technique suitable for compounds with a chromophore, such as the aromatic ring in this compound.

Principle

An excess of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant. The undissolved solid is then removed by filtration, and the concentration of the solute in the saturated solution is determined using a calibrated analytical method.[5][6]

Workflow for Solubility Determination

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

This compound (high purity, >98%)

-

Selected organic solvents (analytical or HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (±0.1 mg accuracy)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials (a visible excess of solid should remain at equilibrium).

-

Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation. Prepare triplicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a sufficient period to ensure equilibrium is reached. A period of 24 to 72 hours is typical.[8] A preliminary study to determine the time to reach equilibrium is recommended (i.e., measure concentration at 24h, 48h, and 72h; equilibrium is reached when concentrations plateau).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove all undissolved particles.[8]

-

-

Quantification via UV-Vis Spectroscopy:

-

Determine λmax: Prepare a dilute solution of the compound in the solvent of interest. Scan the solution in the UV-Vis spectrophotometer (e.g., from 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[8]

-

Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of the compound in the same solvent. Measure the absorbance of each standard at λmax. Plot absorbance versus concentration to generate a calibration curve. The plot should be linear (R² > 0.99).[8][9]

-

Analyze Sample: Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

-

-

Calculate Solubility:

-

Account for the dilution factor to determine the concentration of the original saturated solution.

-

Express the solubility in desired units, such as mg/mL, g/100 mL, or mol/L.

-

Self-Validating System and Trustworthiness

-

Visual Confirmation: The persistent presence of excess solid in the vials after equilibration provides a visual check that saturation was achieved.

-

Equilibrium Confirmation: Taking measurements at multiple time points (e.g., 24, 48, 72 hours) until the concentration is stable validates that thermodynamic equilibrium has been reached.

-

Calibration Curve Linearity: A highly linear calibration curve (R² > 0.99) ensures the reliability of the analytical quantification method.

-

Triplicate Analysis: Performing the experiment in triplicate for each solvent allows for the calculation of standard deviation, providing a measure of the precision and reproducibility of the results.

Data Presentation and Interpretation

The quantitatively determined solubility data should be summarized in a clear, structured table for easy comparison and analysis.

Table 1: Template for Recording Experimental Solubility Data of this compound at 25 °C

| Organic Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) | Standard Deviation (±) |

| Dichloromethane | Experimental Value | Calculated Value | Calculated Value |

| Ethyl Acetate | Experimental Value | Calculated Value | Calculated Value |

| Ethanol | Experimental Value | Calculated Value | Calculated Value |

| Acetone | Experimental Value | Calculated Value | Calculated Value |

| Toluene | Experimental Value | Calculated Value | Calculated Value |

| Hexane | Experimental Value | Calculated Value | Calculated Value |

Interpretation of this data will allow researchers to select the optimal solvent for a given application, whether for achieving a specific concentration in a reaction vessel, for efficient extraction, or for controlled crystallization during purification.

Conclusion

While readily available quantitative solubility data for this compound is scarce, a thorough understanding of its physicochemical properties allows for a strong predictive assessment of its behavior in various organic solvents. This guide provides the theoretical foundation and, critically, a detailed and robust experimental protocol for researchers to generate high-quality, reliable solubility data. By employing the validated shake-flask method, scientists and developers can make informed decisions regarding solvent selection, process optimization, and formulation, thereby accelerating research and ensuring the efficiency and success of their synthetic and development endeavors.

References

-

E. D. C. de la Guardia, M. "UV-Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells." Analytical Chemistry, 1997. [Link]

-

Enamine. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)." protocols.io, 2024. [Link]

-

Scribd. "Solubility - A Fundamental Concept in Pharmaceutical Sciences." Scribd. [Link]

-

U.S. EPA. "MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD." Regulations.gov, 2018. [Link]

-

Solubility of Things. "Solubility of Methyl Benzoate." Solubility of Things. [Link]

-

Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." Dissolution Technologies, 2015. [Link]

Sources

- 1. Buy this compound | 56709-70-7 [smolecule.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. scribd.com [scribd.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

A Spectroscopic Guide to Methyl 3-bromo-5-methoxybenzoate: Structure Elucidation and Data Interpretation

This technical guide provides a detailed analysis of the spectroscopic data for Methyl 3-bromo-5-methoxybenzoate, a key intermediate in the synthesis of various pharmaceutical and fine chemical compounds. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural confirmation and quality assessment of this molecule. Our approach emphasizes the causality behind spectroscopic phenomena, ensuring a thorough understanding of the data in the context of the compound's molecular structure.

Introduction

This compound (C₉H₉BrO₃) is a substituted aromatic ester whose utility in organic synthesis is significant. Its trifunctional nature, possessing an ester, a bromo group, and a methoxy group on the benzene ring, allows for a variety of chemical transformations. Accurate and comprehensive characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final products. This guide serves as a self-validating reference for the spectroscopic signature of this compound.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly influence its spectroscopic output. The following diagram illustrates the molecule's structure and numbering convention used for spectral assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons and the two methyl groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The electron-withdrawing bromo and ester groups will deshield nearby protons, shifting them downfield, while the electron-donating methoxy group will cause a slight shielding effect.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 - 7.8 | t (triplet) or m (multiplet) | 1H | H-2 |

| ~7.4 - 7.5 | t (triplet) or m (multiplet) | 1H | H-6 |

| ~7.2 - 7.3 | t (triplet) or m (multiplet) | 1H | H-4 |

| ~3.9 | s (singlet) | 3H | -COOCH₃ |

| ~3.8 | s (singlet) | 3H | -OCH₃ |

Disclaimer: The predicted values are based on the analysis of similar compounds such as methyl 3-bromobenzoate and methyl 3,5-dimethoxybenzoate.[1][2][3]

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region: The three aromatic protons will appear as distinct signals. Due to the meta-substitution pattern, they will likely exhibit small coupling constants (J), appearing as narrow triplets or multiplets.

-

Methyl Ester Protons: The three protons of the methyl ester group (-COOCH₃) are expected to appear as a sharp singlet at approximately 3.9 ppm.

-

Methoxy Protons: The three protons of the methoxy group (-OCH₃) will also produce a sharp singlet, slightly upfield from the ester methyl group, at around 3.8 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165-166 | C=O (ester) |

| ~160 | C5-OCH₃ |

| ~133-134 | C1-COOCH₃ |

| ~129-130 | C6 |

| ~124-125 | C2 |

| ~122-123 | C3-Br |

| ~118-119 | C4 |

| ~56 | -OCH₃ |

| ~52-53 | -COOCH₃ |

Disclaimer: These predicted chemical shifts are derived from data for analogous substituted methyl benzoates.[4][5]

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing significantly downfield.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the electronegative oxygen of the methoxy group (C5) will be downfield, as will the carbon attached to the ester group (C1). The carbon bearing the bromine atom (C3) will be shielded relative to an unsubstituted carbon due to the "heavy atom effect".

-

Methyl Carbons: The two methyl carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the C=O of the ester, the C-O bonds, and the aromatic C-H and C=C bonds. The data presented here is based on the closely related precursor, 3-bromo-5-methoxybenzoic acid, with expected shifts for the ester functionality.[6][7]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2950-2970 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~1720-1730 | Strong | C=O stretch (ester) |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretch |

| ~1250-1300 | Strong | Asymmetric C-O-C stretch (ester) |

| ~1050-1100 | Strong | Symmetric C-O-C stretch (ester & ether) |

| ~700-800 | Strong | C-Br stretch |

Causality in IR Absorptions:

-

The strong absorption around 1720-1730 cm⁻¹ is a hallmark of the carbonyl group in an ester.

-

The presence of strong C-O stretching bands confirms the presence of both the ester and the methoxy ether functional groups.

-

The pattern of absorptions in the aromatic region can provide clues about the substitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Structure |

| 244/246 | [M]⁺ (Molecular Ion) |

| 213/215 | [M - OCH₃]⁺ |

| 185/187 | [M - COOCH₃]⁺ |

| 134 | [M - Br - OCH₃]⁺ |

Disclaimer: The fragmentation pattern is predicted based on the principles of mass spectrometry and data from similar compounds like methyl 3-methoxybenzoate.[8]

Fragmentation Pathway:

The fragmentation of this compound is expected to proceed through characteristic losses of the ester and methoxy substituents.

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following are generalized, yet authoritative, protocols for the spectroscopic analysis of a solid sample like this compound.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans will be required due to the low natural abundance of ¹³C (several hundred to thousands).

-

Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

Data processing is similar to that for ¹H NMR.

-

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound. By understanding the principles behind NMR, IR, and MS, and by comparing the predicted data with experimentally acquired spectra, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided protocols offer a foundation for obtaining reliable and reproducible spectroscopic results in the laboratory.

References

-

Royal Society of Chemistry. (2014). Supplementary Information for an article. Retrieved from [Link]

-

MDPI. (2018). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

-

PubChem. 3-Bromo-5-methoxybenzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Electronic Supplementary Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Retrieved from [Link]

-

MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

-

PubChem. Methyl 3-methoxybenzoate. Retrieved from [Link]

-

Canadian Science Publishing. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Retrieved from [Link]

-

PubChem. Methyl 3-bromo-5-methylbenzoate. Retrieved from [Link]

-

SpectraBase. 3-Bromo-5-methoxybenzoic acid. Retrieved from [Link]

Sources

- 1. 3-BROMO-5-METHOXYBENZOIC ACID | 157893-14-6 [chemicalbook.com]

- 2. Methyl 3,5-dimethoxybenzoate(2150-37-0) 1H NMR spectrum [chemicalbook.com]

- 3. Methyl 3-methoxybenzoate(5368-81-0) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Methyl 3-methoxybenzoate | C9H10O3 | CID 79332 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Starting Materials for the Synthesis of Methyl 3-bromo-5-methoxybenzoate

This guide provides a comprehensive overview of the primary synthetic routes to Methyl 3-bromo-5-methoxybenzoate, a key intermediate in the development of pharmaceuticals and other fine chemicals. We will delve into the strategic selection of starting materials and the underlying chemical principles that govern the transformations, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable building block in organic synthesis. Its substituted benzene ring, featuring a bromine atom, a methoxy group, and a methyl ester, offers multiple reactive sites for the construction of more complex molecular architectures. The strategic positioning of these functional groups makes it an important precursor in the synthesis of various biologically active compounds. The choice of starting material is a critical decision in any synthetic campaign, directly impacting the overall efficiency, cost-effectiveness, and environmental footprint of the process. This guide will explore the most common and effective starting materials for the synthesis of this important intermediate.

Synthetic Strategies: A Tale of Two Approaches

The synthesis of this compound can be broadly categorized into two main strategies, each with its own set of advantages and challenges:

-

Linear Synthesis: This approach involves the sequential introduction of the desired functional groups onto a simpler aromatic precursor. The order of these transformations is crucial for achieving the desired regioselectivity.

-

Convergent Synthesis: This strategy involves the coupling of pre-functionalized aromatic fragments. While potentially shorter, this approach may require more complex starting materials.

This guide will primarily focus on the more common linear synthetic routes, highlighting the key starting materials and the rationale behind their selection.

Key Starting Materials and Synthetic Pathways

From 3,5-Dihydroxybenzoic Acid: A Versatile and Economical Starting Point

3,5-Dihydroxybenzoic acid, also known as α-resorcylic acid, is an economically attractive and readily available starting material.[1] The synthesis from this precursor involves a series of well-established reactions: selective methylation and subsequent bromination, followed by esterification.

Rationale: The two hydroxyl groups on the aromatic ring are strong activating groups and ortho-, para-directors in electrophilic aromatic substitution. This inherent reactivity must be carefully managed to achieve the desired substitution pattern.

Synthetic Workflow:

Figure 1: Synthetic pathway starting from 3,5-Dihydroxybenzoic Acid.

Experimental Protocol: Synthesis of 3-Bromo-5-methoxybenzoic Acid

A common route involves the initial synthesis of 3-bromo-5-methoxybenzoic acid, which is then esterified. One documented procedure starts with 2-amino-5-bromo-3-methoxybenzoic acid.[2]

-

Diazotization: 2-amino-5-bromo-3-methoxybenzoic acid (16.3 mmol) is dissolved in a mixture of water, concentrated hydrochloric acid, and tetrahydrofuran at 0°C.[2]

-

Reduction: Sodium nitrite (45.8 mmol) is added, and the mixture is stirred for 2 hours. Subsequently, hypophosphorous acid (76 mmol) is added.[2]

-

Workup: The reaction is stirred at room temperature for 16 hours. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 3-bromo-5-methoxybenzoic acid.[2]

Esterification: The resulting 3-bromo-5-methoxybenzoic acid can then be esterified to the final product.

Experimental Protocol: Esterification of 3-bromo-5-hydroxybenzoic acid

A related esterification procedure for a similar substrate, 3-bromo-5-hydroxybenzoic acid, provides a useful reference.

-

Reaction Setup: To a flask containing 3-bromo-5-hydroxybenzoic acid (9.2 mmol) in anhydrous methanol (10 mL) at 0°C under a nitrogen atmosphere, acetyl chloride (12.9 mmol) is added.[3]

-

Reaction: The mixture is allowed to warm to room temperature overnight.[3]

-

Workup: The reaction is diluted with ethyl acetate and washed with sodium bicarbonate solution. The organic layers are dried and concentrated to yield methyl 3-bromo-5-hydroxybenzoate.[3] A similar acid-catalyzed esterification using methanol and a catalytic amount of strong acid like sulfuric acid is a standard method for converting carboxylic acids to their methyl esters.

From 3-Methoxybenzoic Acid: A More Direct but Potentially Less Selective Route

Starting with 3-methoxybenzoic acid offers a more direct pathway, as the methoxy group is already in place. However, controlling the regioselectivity of the subsequent bromination can be challenging.

Rationale: The methoxy group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. The interplay of these directing effects will influence the position of bromination.

Synthetic Workflow:

Figure 2: Synthetic pathway starting from 3-Methoxybenzoic Acid.

Challenges in Regioselectivity:

The bromination of 3-methoxybenzoic acid can lead to a mixture of products, including the desired 3-bromo-5-methoxybenzoic acid and the undesired 2-bromo-5-methoxybenzoic acid and 4-bromo-3-methoxybenzoic acid.[4] Careful optimization of reaction conditions, including the choice of brominating agent and solvent, is necessary to maximize the yield of the desired isomer.[5]

Experimental Protocol: Bromination of m-Anisic Acid (3-Methoxybenzoic Acid)

One reported procedure for the bromination of m-anisic acid involves the following steps:

-

Reaction Setup: A mixture of m-anisic acid (1.67 mol) in acetic acid (1 L) is prepared.[4]

-

Bromination: Bromine (85 mL) is added, followed by water (1 L).[4]

-

Reaction and Workup: The mixture is heated to reflux, then cooled in an ice bath. The precipitated product is collected by filtration and washed with water to afford 2-bromo-5-methoxybenzoic acid.[4] Note: This particular procedure favors the formation of the 2-bromo isomer, highlighting the challenges in directing the bromine to the 5-position.

From Methyl 3-Hydroxybenzoate: Introducing Bromine Before Methylation

An alternative strategy involves starting with methyl 3-hydroxybenzoate. This approach introduces the bromine atom onto the aromatic ring after the ester functionality is already in place.

Rationale: The hydroxyl group is a strongly activating ortho-, para-director, while the methyl ester is a deactivating meta-director. This combination of directing effects can be leveraged to achieve the desired substitution pattern.

Synthetic Workflow:

Figure 3: Synthetic pathway starting from Methyl 3-Hydroxybenzoate.

Regioselective Bromination: The key to this route is the regioselective bromination of methyl 3-hydroxybenzoate to introduce the bromine atom at the 5-position. The hydroxyl group's strong directing effect is pivotal in achieving this selectivity.[6]

Experimental Protocol: Bromination of Methyl p-Hydroxybenzoate (Illustrative Example)

While a direct protocol for methyl 3-hydroxybenzoate was not found, a procedure for the related methyl p-hydroxybenzoate provides insight into the conditions for such a transformation.

-

Reaction Setup: Methyl p-hydroxybenzoate (7.8 mmol) is dissolved in dichloromethane (45 ml), and glacial acetic acid (7.88 mmol) is added.[7]

-